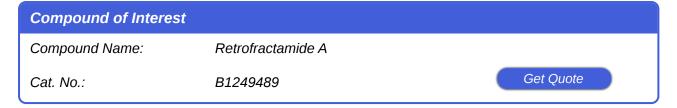


An In-Depth Physicochemical Characterization of Retrofractamide A

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a naturally occurring piperamide alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the realms of metabolic and inflammatory diseases. Isolated from species of the Piper genus, this bioactive compound has demonstrated promising pharmacological activities. A thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate, influencing aspects from formulation and delivery to its interaction with biological systems. This technical guide provides a comprehensive overview of the physicochemical characterization of **Retrofractamide A**, including its structural and physical properties, solubility, and spectroscopic profile. Detailed experimental methodologies are provided to facilitate the replication and validation of these findings.

Physicochemical Properties

A summary of the key physicochemical properties of **Retrofractamide A** is presented in Table 1. These parameters are fundamental to understanding the compound's behavior in various experimental and physiological settings.



Property	Value	Source
Molecular Formula	C20H25NO3	INVALID-LINK
Molecular Weight	327.42 g/mol	INVALID-LINK
IUPAC Name	(2E,4E,8E)-9-(1,3-benzodioxol- 5-yl)-N-(2-methylpropyl)nona- 2,4,8-trienamide	INVALID-LINK
CAS Number	94079-67-1	INVALID-LINK
Appearance	Solid	INVALID-LINK
Melting Point	129 °C	INVALID-LINK
Solubility	Soluble in organic solvents such as methanol and ethanol; limited solubility in water. May dissolve in DMSO.	INVALID-LINK,INVALID- LINK

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the physicochemical properties of **Retrofractamide A**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:



- A small amount of finely powdered Retrofractamide A is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of approximately 1-2 °C per minute.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded.
- A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. For an accurate
 determination, an initial rapid heating can be performed to find the approximate melting
 point, followed by a slower, more careful measurement.

Solubility Determination

Understanding the solubility of **Retrofractamide A** in various solvents is crucial for its formulation and for designing biological assays.

Apparatus:

- · Vials or test tubes
- Vortex mixer
- Analytical balance
- Solvents of varying polarity (e.g., water, ethanol, methanol, DMSO)

Procedure (Qualitative):

- To a small, pre-weighed amount of **Retrofractamide A** (e.g., 1 mg) in a vial, a measured volume of the solvent (e.g., 1 mL) is added.
- The mixture is vortexed vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.



- The solution is visually inspected for the presence of undissolved solid.
- If the solid dissolves completely, the compound is considered soluble under those conditions.
 If not, it is classified as sparingly soluble or insoluble.

Procedure (Quantitative):

- An excess amount of Retrofractamide A is added to a known volume of the solvent in a sealed container.
- The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
- The saturated solution is filtered to remove any undissolved solid.
- The concentration of **Retrofractamide A** in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of **Retrofractamide A**.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvents (e.g., CDCl₃, DMSO-d₀)

Procedure for ¹H and ¹³C NMR:



- A small amount of **Retrofractamide A** (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).
- The solution is transferred to a clean NMR tube.
- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. Tetramethylsilane (TMS) is typically used as an internal standard ($\delta = 0.00$ ppm).
- The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to yield the final spectrum, showing chemical shifts (ppm), signal multiplicities, and integration values.

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

- · Fourier-Transform Infrared (FTIR) spectrometer
- Sample holder (e.g., KBr pellets, ATR crystal)

Procedure (KBr Pellet Method):

- A small amount of Retrofractamide A (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.
- The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are indicative of specific functional groups.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.



Apparatus:

- Mass spectrometer (e.g., with Electrospray Ionization ESI, or Electron Impact EI source)
- Sample introduction system (e.g., direct infusion, or coupled with a chromatography system like LC-MS)

Procedure (LC-MS with ESI):

- A dilute solution of Retrofractamide A is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is introduced into the mass spectrometer, often via a liquid chromatograph for prior separation from any impurities.
- In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]+.
- The ions are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.
- The detector records the abundance of ions at each m/z value, generating a mass spectrum.
 High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Spectroscopic Data

While a comprehensive, publicly available dataset of the complete spectra for **Retrofractamide A** is not readily available, the expected characteristic signals based on its structure are outlined below. These tables can be populated with experimental data upon analysis.

Table 2: Predicted ¹H NMR Spectral Data for **Retrofractamide A**



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.7-6.8	m	3H	Aromatic protons
~5.9	S	2Н	-O-CH ₂ -O-
~5.5-6.5	m	4H	Olefinic protons
~5.4	t	1H	NH
~3.1	t	2H	-CH ₂ -NH-
~2.8	m	2H	Allylic protons
~2.2	q	2H	Allylic protons
~1.8	m	1H	-CH(CH3)2
~0.9	d	6H	-CH(CH3)2

Table 3: Predicted ¹³C NMR Spectral Data for **Retrofractamide A**

Chemical Shift (δ, ppm)	Assignment
~166	C=O (amide)
~148	Aromatic C-O
~146	Aromatic C-O
~120-145	Olefinic and Aromatic C
~108	Aromatic C
~105	Aromatic C
~101	-O-CH ₂ -O-
~47	-CH ₂ -NH-
~28-33	Aliphatic C
~20	-CH(CH ₃) ₂



Table 4: Predicted IR Absorption Bands for Retrofractamide A

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3300	Medium	N-H stretch (amide)
~3030	Medium	=C-H stretch (aromatic/alkene)
~2960-2850	Medium-Strong	C-H stretch (aliphatic)
~1650	Strong	C=O stretch (amide I)
~1600	Medium	C=C stretch (alkene/aromatic)
~1540	Medium	N-H bend (amide II)
~1250	Strong	C-O stretch (aryl ether)
~1040	Strong	C-O stretch (cyclic ether)
~970	Strong	=C-H bend (trans-alkene)

Table 5: Predicted Mass Spectrometry Fragmentation for Retrofractamide A

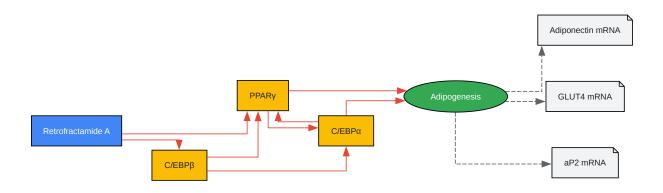
m/z	Possible Fragment
328.1913	[M+H] ⁺
327.1834	[M]+
Various smaller m/z values	Fragments resulting from cleavage of the amide bond and the aliphatic chain.

Signaling Pathway Involvement

Retrofractamide A has been shown to promote adipogenesis in 3T3-L1 cells. Its mechanism of action involves the upregulation of key adipogenic transcription factors and markers. This activity is similar to that of the known peroxisome proliferator-activated receptor γ (PPAR γ) agonist, troglitazone.



The signaling pathway initiated by **Retrofractamide A** in adipogenesis is depicted in the following diagram.



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Caption: Adipogenesis signaling pathway influenced by **Retrofractamide A**.

This diagram illustrates that **Retrofractamide A** is believed to activate the expression of C/EBPβ, which in turn, along with **Retrofractamide A**'s direct influence, activates PPARy.[1][2] [3] C/EBPβ also promotes the expression of C/EBPα.[3] A positive feedback loop exists between PPARy and C/EBPα, where each transcription factor enhances the expression of the other.[1][2] This concerted action of PPARy and C/EBPα drives the process of adipogenesis, leading to the differentiation of preadipocytes into mature adipocytes.[4][5] This differentiation is characterized by the increased expression of adipocyte-specific genes such as Adiponectin, GLUT4 (glucose transporter 4), and aP2 (fatty acid-binding protein).[1]

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of **Retrofractamide A**. The presented data and experimental protocols are essential for researchers engaged in the synthesis, formulation, and biological evaluation of this promising natural product. The elucidation of its role in the adipogenesis signaling pathway offers a molecular basis for its potential therapeutic effects in metabolic disorders. Further research to obtain and compile a complete set of experimental spectroscopic data will be



invaluable for the continued development of **Retrofractamide A** as a potential therapeutic agent.

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